molecular formula C13H15NO3 B3131841 1-(4-Methylbenzoyl)proline CAS No. 358674-84-7

1-(4-Methylbenzoyl)proline

Cat. No.: B3131841
CAS No.: 358674-84-7
M. Wt: 233.26 g/mol
InChI Key: XXIZSXAVJZFQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient synthesis of the title compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea, was carried out by reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone to afford 4-methylbenzoyl isothiocyanate in situ followed by treatment with sulfanilamide .


Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzoyl)proline is C13H15NO3. Its molecular weight is 233.26 g/mol.


Chemical Reactions Analysis

Chiral proline is termed as the simplest bifunctional organocatalysts . This amino acid is called as “simplest enzyme” due to its ability to catalyze reactions with high stereoselectivity . The enantioselective aldol reaction is one of the most powerful methods for the construction of chiral polyol .

Scientific Research Applications

Structural and Pharmacological Studies

  • A study explored the structural evolution and pharmacological potential of a series of triacid angiotensin II receptor antagonists derived from proline derivatives, highlighting their potential in treating hypertension and studying the role of Ang II in various disease states (Palkowitz et al., 1994).

Biochemical Applications

  • Research on the prolyl-tRNA synthetase of Escherichia coli elucidated how analogues of proline, including modifications on the proline ring, impact the enzyme's binding and activity, providing insights into protein synthesis and potential applications in biochemical research (Papas & Mehler, 1970).

Peptide Synthesis and Modification

  • The synthesis of novel 2H-azirin-3-amine derivatives from proline and their use as synthons in peptide synthesis demonstrated the versatility of proline derivatives in constructing complex peptide structures, offering new methods for peptide synthesis and modification (Stoykova et al., 2014).

Catalysis and Green Chemistry

  • L-Proline catalyzed three-component reactions for the synthesis of 4H-chromenes under mild, metal-free conditions, showcasing the role of proline and its derivatives in facilitating environmentally friendly chemical transformations (Li et al., 2012).

Conformational Studies and Stereoelectronic Effects

  • An innovative approach called "proline editing" was introduced for the synthesis of peptides with modified proline residues, allowing for the exploration of steric and stereoelectronic effects within peptides. This method opens up new avenues for understanding peptide structure and function (Pandey et al., 2013).

Ionic Liquids and Asymmetric Synthesis

  • The use of proline in ionic liquids as a catalyst for asymmetric synthesis reactions highlighted the potential for recycling and reusing catalytic systems in organic synthesis, contributing to more sustainable chemical processes (Kotrusz et al., 2002; Guo et al., 2006).

Mechanism of Action

Target of Action

1-(4-Methylbenzoyl)proline, also known as MBP, is a chiral amino acid derivative. It is related to proline-rich antimicrobial peptides (PR-AMPs), which are known to interfere with internal cellular functions . The primary targets of these peptides are bacteria, and they act by inhibiting vital cell functions such as DNA transcription and protein translation .

Mode of Action

They can kill bacteria by interfering with internal cellular functions without concurrent lytic effects on cell membranes . This suggests that MBP may have a similar mode of action.

Biochemical Pathways

Proline metabolism is a key pathway in the metabolic rewiring that sustains cells . Proline, an amino acid, plays a highly beneficial role in cells exposed to various stress conditions . It acts as an osmolyte, a metal chelator, an antioxidative defense molecule, and a signaling molecule . As MBP is a proline derivative, it may influence similar biochemical pathways.

Pharmacokinetics

. Given that MBP is a proline derivative, it is possible that it may have similar pharmacokinetic properties.

Result of Action

. As a proline derivative, MBP may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, proline metabolism is widely rewired during stress development . The rewiring of proline metabolism influences numerous physiological pathways, including mitochondrial metabolism . Therefore, environmental stress could potentially influence the action of MBP.

Safety and Hazards

While specific safety data for 1-(4-Methylbenzoyl)proline was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing appropriate personal protective equipment .

Future Directions

The increasing threat of antimicrobial resistance to all currently available therapeutic agents has urged the development of novel antimicrobials . In this context, a series of new benzoylthiourea derivatives substituted with one or more fluorine atoms and with the trifluoromethyl group have been tested, synthesized, and characterized . This suggests that 1-(4-Methylbenzoyl)proline and similar compounds could have potential applications in the development of new antimicrobials.

Properties

IUPAC Name

1-(4-methylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-6-10(7-5-9)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIZSXAVJZFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345867
Record name 1-(4-Methylbenzoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358674-84-7
Record name 1-(4-Methylbenzoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzoyl)proline
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzoyl)proline
Reactant of Route 3
Reactant of Route 3
1-(4-Methylbenzoyl)proline
Reactant of Route 4
1-(4-Methylbenzoyl)proline
Reactant of Route 5
1-(4-Methylbenzoyl)proline
Reactant of Route 6
1-(4-Methylbenzoyl)proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.